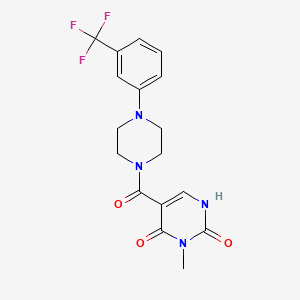
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound notable for its unique structural features and diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves several key steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the coupling of the piperazine moiety. The reactions are often carried out under controlled conditions to ensure high yield and purity.
Formation of the Pyrimidine Core: : This step generally involves the condensation of appropriate starting materials, such as a β-keto ester or an α,β-unsaturated carbonyl compound, with urea or thiourea under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: : This can be achieved through the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of suitable catalysts.
Coupling of the Piperazine Moiety: : The piperazine derivative is usually introduced through a nucleophilic substitution reaction, often employing N-alkylation or acylation techniques.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent systems to enhance efficiency and reduce costs. Continuous flow reactors and other advanced technologies may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound is known to undergo various types of chemical reactions, including but not limited to:
Oxidation: : May involve oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized derivatives.
Reduction: : Catalytic hydrogenation or reduction using agents like lithium aluminium hydride (LiAlH4) can produce reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different sites on the molecule, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride.
Substitution Reactions: : Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the nature and position of the substituents introduced during the reaction. Oxidation and reduction typically modify the functional groups, while substitution reactions generate a range of new compounds with altered chemical properties.
Scientific Research Applications
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has broad scientific applications, including:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets, which may include enzymes, receptors, and nucleic acids.
Medicine: : Investigated for potential therapeutic uses, including as an antiviral, antibacterial, or anticancer agent.
Industry: : Used in the development of new materials and in chemical processes requiring specific catalytic properties.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound may act as an inhibitor, activator, or modulator of biochemical pathways. The trifluoromethyl group often enhances the compound's metabolic stability and binding affinity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-(4-(3-(fluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
3-methyl-5-(4-(3-(chloromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
3-methyl-5-(4-(3-(bromomethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets 3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione apart is the presence of the trifluoromethyl group, which significantly influences its physicochemical properties, metabolic stability, and biological activity. Compounds with different halogen groups (fluoro, chloro, bromo) may exhibit varying degrees of reactivity, toxicity, and efficacy.
That’s your deep dive into this compound. Wild stuff, huh? Let me know if there's something else you need to know.
Properties
IUPAC Name |
3-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-22-14(25)13(10-21-16(22)27)15(26)24-7-5-23(6-8-24)12-4-2-3-11(9-12)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZBWSESZPFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














